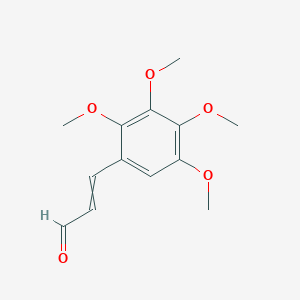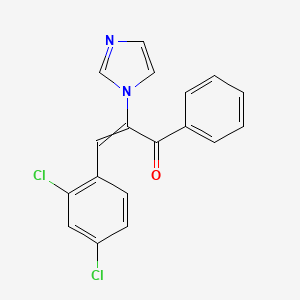
3-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)-1-phenylprop-2-en-1-one: imidazole-phenylpropenone , is a synthetic organic compound. Its chemical formula is C17H11Cl2N3O. Let’s explore its preparation methods, reactions, applications, and more.
Vorbereitungsmethoden
a. Synthetic Routes: Several synthetic routes exist for imidazole-phenylpropenone. One common method involves the condensation of 2,4-dichlorobenzaldehyde with 1-phenyl-1H-imidazole-2-amine. The reaction typically occurs under acidic conditions, yielding the desired compound.
b. Reaction Conditions: The condensation reaction proceeds in solvents like ethanol or acetic acid. Acidic catalysts, such as hydrochloric acid or sulfuric acid, facilitate the formation of the imidazole ring.
c. Industrial Production: While not widely produced industrially, imidazole-phenylpropenone can be synthesized on a laboratory scale. Its applications drive research interest, but large-scale production remains limited.
Analyse Chemischer Reaktionen
a. Reactions: Imidazole-phenylpropenone undergoes various reactions:
Oxidation: It can be oxidized to form imidazole-phenylpropenoic acid.
Reduction: Reduction leads to the corresponding imidazole-phenylpropenol.
Substitution: Halogenation or other substitution reactions modify the phenyl ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) are used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are common reducing agents.
Substitution: Halogens (e.g., chlorine or bromine) or nucleophilic reagents (e.g., amines) participate in substitution reactions.
c. Major Products: The major products depend on the specific reaction. For example:
- Oxidation yields imidazole-phenylpropenoic acid.
- Reduction produces imidazole-phenylpropenol.
Wissenschaftliche Forschungsanwendungen
Imidazole-phenylpropenone finds applications in:
Medicine: It may exhibit antimicrobial or antifungal properties due to its imidazole moiety.
Chemical Biology: Researchers explore its interactions with enzymes and receptors.
Industry: Limited industrial use, but its unique structure inspires further investigation.
Wirkmechanismus
The compound’s mechanism of action likely involves binding to specific molecular targets. Further studies are needed to elucidate its precise pathways.
Vergleich Mit ähnlichen Verbindungen
Imidazole-phenylpropenone stands out due to its imidazole ring and phenylpropenone backbone. Similar compounds include other imidazole derivatives like ketoconazole and econazole.
Remember that research in this field continues, and new insights may emerge. Imidazole-phenylpropenone’s multifaceted properties make it an intriguing subject for scientific exploration .
Eigenschaften
CAS-Nummer |
109032-67-9 |
|---|---|
Molekularformel |
C18H12Cl2N2O |
Molekulargewicht |
343.2 g/mol |
IUPAC-Name |
3-(2,4-dichlorophenyl)-2-imidazol-1-yl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H12Cl2N2O/c19-15-7-6-14(16(20)11-15)10-17(22-9-8-21-12-22)18(23)13-4-2-1-3-5-13/h1-12H |
InChI-Schlüssel |
XSBVAZIAAFXCIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
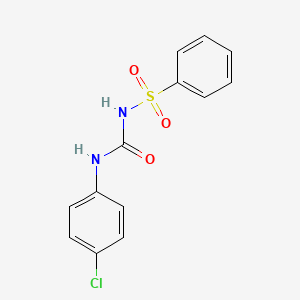
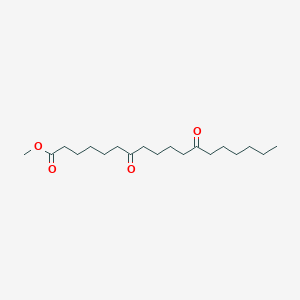
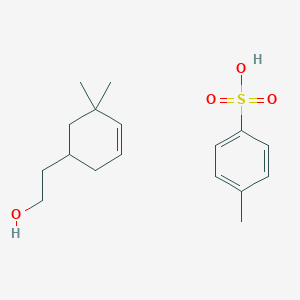
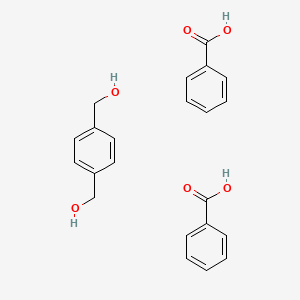

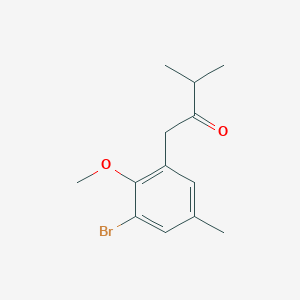


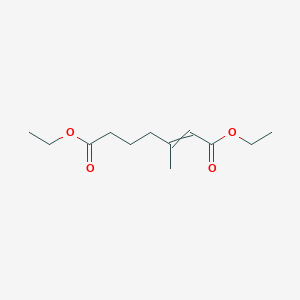
![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)
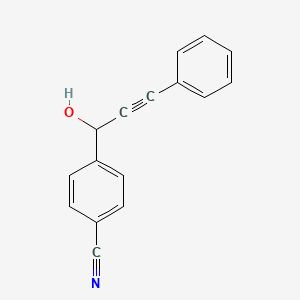
![2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
